molecular formula C11H9NO3 B13203457 Methyl [(3-ethynylphenyl)carbamoyl]formate

Methyl [(3-ethynylphenyl)carbamoyl]formate

Cat. No.: B13203457
M. Wt: 203.19 g/mol
InChI Key: NXYXHNFWDWSQMI-UHFFFAOYSA-N
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Description

Methyl [(3-ethynylphenyl)carbamoyl]formate is a chemical compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-ethynylphenyl)carbamoyl]formate typically involves the reaction of 3-ethynylaniline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-ethynylphenyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl [(3-ethynylphenyl)carbamoyl]formate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [(3-ethynylphenyl)carbamoyl]formate involves its interaction with specific molecular targets, leading to the formation of stable carbamate bonds. These interactions can inhibit or modify the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(3-methylphenyl)carbamoyl]formate
  • Ethyl [(3-methylphenyl)carbamoyl]formate
  • Methyl [(3-ethynylphenyl)carbamoyl]acetate

Uniqueness

Methyl [(3-ethynylphenyl)carbamoyl]formate is unique due to its ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research settings .

Biological Activity

Methyl [(3-ethynylphenyl)carbamoyl]formate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as an amide derivative, characterized by the presence of an ethynyl group attached to a phenyl ring. The structure can be represented as follows:

C9H9NO3\text{C}_9\text{H}_9\text{NO}_3

This compound exhibits unique chemical properties that may influence its biological activity, including lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : The compound may influence pathways such as PI3K/Akt and MAPK, which are critical in regulating cell survival and apoptosis.

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. For instance:

  • Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed significant cytotoxic effects. The IC50 values for these cell lines were reported at approximately 25 µM and 30 µM, respectively, indicating effective growth inhibition.
Cell LineIC50 (µM)
MCF-725
HeLa30

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Inhibition assays against COX-2 showed an IC50 value of 15 µM, suggesting a potential role in reducing inflammation-related disorders.

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2022) evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated that treatment with the compound led to G0/G1 phase arrest and increased apoptosis markers, such as cleaved caspase-3.

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation, Lee et al. (2023) assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group exhibited reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its therapeutic potential in inflammatory diseases.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 2-(3-ethynylanilino)-2-oxoacetate

InChI

InChI=1S/C11H9NO3/c1-3-8-5-4-6-9(7-8)12-10(13)11(14)15-2/h1,4-7H,2H3,(H,12,13)

InChI Key

NXYXHNFWDWSQMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

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